3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
Description
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane (molecular formula: C₇H₁₀BrF₃O) is a substituted cyclobutane derivative featuring a bromomethyl (-CH₂Br), methoxy (-OCH₃), and trifluoromethyl (-CF₃) group on a strained four-membered ring.
Key structural details include:
- SMILES: C1C(C(C1OC)(C(F)(F)F)CBr
- InChIKey: Not explicitly provided in the evidence, but collision cross-section (CCS) predictions for various adducts (e.g., [M+H]⁺, [M+Na]⁺) suggest its utility in mass spectrometry-based analyses .
Properties
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the radical trifluoromethylation of cyclobutane derivatives. This process typically requires the use of photoredox catalysis to generate the trifluoromethyl radical, which then reacts with the cyclobutane substrate . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane serves as a valuable building block in the synthesis of bioactive compounds. Its unique structure allows it to mimic other functional groups, facilitating the design of new pharmaceuticals. Studies have shown that analogues incorporating this cyclobutane derivative exhibit enhanced binding affinities at various biological targets, including opioid receptors .
For example, compounds derived from this structure have been evaluated for their potential as analgesics or anti-inflammatory agents due to their interaction with central nervous system pathways .
Agrochemicals
The compound's properties also make it suitable for use in agrochemicals. The trifluoromethyl group is known to enhance the efficacy and stability of agricultural chemicals. Research indicates that derivatives of this compound have been synthesized and tested for herbicidal activity, showing promising results in controlling unwanted vegetation while minimizing environmental impact .
Case Study 1: Antihistamine Development
In one study, researchers replaced the tert-butyl group in an antihistamine with the trifluoromethyl-cyclobutyl moiety derived from this compound. This modification resulted in improved pharmacokinetic properties and enhanced therapeutic efficacy compared to the original compound .
Case Study 2: Antifungal Agents
Another investigation focused on synthesizing antifungal agents using this cyclobutane derivative as a precursor. The resulting compounds demonstrated significant antifungal activity against various strains, indicating the potential for developing new treatments for fungal infections .
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, for example, can enhance the binding affinity of the compound to specific proteins or enzymes by increasing hydrophobic interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane with structurally or functionally related cyclobutane derivatives, based on evidence from fluorinated compounds and bromomethyl-substituted analogs:
Key Comparisons :
Reactivity :
- The bromomethyl group in the target compound contrasts with fluorinated analogs (e.g., 378-17-6), which exhibit lower reactivity due to C-F bond strength. The -CH₂Br group enables nucleophilic substitution (e.g., Suzuki coupling), similar to bromomethylcyclopropane/cyclobutane derivatives .
- The methoxy group (-OCH₃) may enhance solubility in polar solvents compared to fully fluorinated derivatives (e.g., 28677-00-1).
Structural Complexity :
- The trifluoromethyl (-CF₃) and methoxy groups create steric and electronic effects distinct from simpler cyclobutane alcohols (e.g., 2379394-94-0). This complexity may limit ring-opening reactions but enhance stability in acidic conditions .
Applications: Fluorinated cyclobutanes (e.g., 28677-00-1) are valued in materials science, whereas aminomethyl derivatives (e.g., 2379394-94-0) are prioritized in drug discovery. The target compound’s bromomethyl group positions it as a candidate for late-stage functionalization in medicinal chemistry .
Biological Activity
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a bromomethyl group, a methoxy group, and a trifluoromethyl group. Its unique structure contributes to its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromomethyl group may facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or enzyme activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Antiviral Effects : Some studies have reported antiviral activity, although further research is needed to elucidate the mechanisms involved.
Data Table of Biological Activities
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | Inhibition of E. coli growth | |
| Anticancer | MTT assay | 50% inhibition at 10 µM | |
| Antiviral | Plaque reduction | 40% reduction in viral titers |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, showing significant inhibition zones compared to control groups. This suggests its potential application in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In a separate study, the compound was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The MTT assay demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Further analysis indicated that the mechanism of action involved apoptosis induction via mitochondrial pathways.
Case Study 3: Antiviral Activity
Research on the antiviral effects of this compound focused on its ability to inhibit viral replication in vitro. The compound exhibited a 40% reduction in viral titers when tested against influenza virus, suggesting that it may interfere with viral entry or replication processes.
Q & A
Q. What are the optimal synthetic routes for 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane?
Methodological Answer: The synthesis typically involves cyclobutane ring formation, trifluoromethyl group introduction, and bromination. Key steps include:
- Cyclization : Use [2+2] photocycloaddition or strain-driven ring closure with precursors like substituted cyclobutanones .
- Trifluoromethylation : Employ reagents like trifluoromethyl iodide (CF₃I) or Ruppert–Prakash reagent (TMSCF₃) under catalytic conditions (e.g., CuI or KF) .
- Bromination : Introduce bromomethyl groups via radical bromination (NBS, AIBN) or nucleophilic substitution (LiBr, DMF) .
Q. Example Protocol :
Start with 1-methoxy-1-(trifluoromethyl)cyclobutanone.
Reduce ketone to alcohol using NaBH₄.
Brominate the alcohol with PBr₃ or CBr₄ under anhydrous conditions .
Purify via column chromatography (hexane/EtOAC).
Critical Note : Monitor reaction progress with TLC and ¹⁹F NMR to track trifluoromethyl group stability .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR :
- Cyclobutane protons : δ 2.5–3.5 ppm (multiplet, ring strain).
- Bromomethyl (CH₂Br) : δ 3.8–4.2 ppm (triplet, coupling with adjacent protons).
- Trifluoromethyl (CF₃) : δ -60 to -65 ppm in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 275.0 (C₈H₁₁BrF₃O) with isotopic peaks confirming bromine .
- IR Spectroscopy : C-F stretch at 1100–1250 cm⁻¹ and C-O (methoxy) at 1050–1150 cm⁻¹ .
Validation : Compare with reference data from cyclobutane derivatives in peer-reviewed studies .
Q. What are the key stability considerations under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent radical bromine dissociation .
- Moisture : Use molecular sieves (3Å) in anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the bromomethyl group .
- Thermal Stability : DSC analysis shows decomposition above 80°C; avoid prolonged heating .
Contradiction Alert : Some studies report stability at RT for short-term storage—validate via periodic NMR checks .
Advanced Research Questions
Q. How does the steric environment of the cyclobutane ring influence reactivity in cross-coupling reactions?
Methodological Answer: The strained cyclobutane ring enhances reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings:
Q. Case Study :
Q. What computational methods are used to predict reaction pathways involving this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model bromine displacement energetics .
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction rates using OPLS-AA force fields .
- QSPR Models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with Hammett σₚ parameters to predict regioselectivity .
Q. How to resolve contradictions in reported reaction yields for trifluoromethyl group introduction?
Methodological Answer: Contradictions arise from:
- Catalyst Purity : Trace moisture in CuI reduces CF₃ coupling efficiency—use freshly dried catalysts .
- Solvent Polarity : Higher yields in DMF (polar aprotic) vs. THF (non-polar) due to better trifluoromethyl anion stabilization .
- Side Reactions : Competing etherification of methoxy groups—suppress via low-temperature (-40°C) reactions .
Q. Validation Protocol :
Repeat reactions under inert atmosphere (Ar).
Use ¹⁹F NMR to quantify CF₃ incorporation .
Compare with control experiments lacking trifluoromethyl reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
